2-{4-[(4-Methylbenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine
Description
Properties
IUPAC Name |
2-[4-[(4-methylphenyl)methoxy]phenyl]-4-thiophen-2-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2OS/c1-16-4-6-17(7-5-16)15-25-19-10-8-18(9-11-19)22-23-13-12-20(24-22)21-3-2-14-26-21/h2-14H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTQSPAHKRFALI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NC=CC(=N3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-Methylbenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
-
Step 1: Synthesis of 4-[(4-Methylbenzyl)oxy]phenylboronic acid
- React 4-[(4-Methylbenzyl)oxy]phenyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
- Conditions: Pd(dppf)Cl2, KOAc, dioxane, 80°C.
-
Step 2: Suzuki-Miyaura Coupling
- Couple 4-[(4-Methylbenzyl)oxy]phenylboronic acid with 2-bromo-4-(2-thienyl)pyrimidine.
- Conditions: Pd(PPh3)4, K2CO3, toluene, 100°C.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for cost, yield, and safety. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(4-Methylbenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) for sulfoxide formation.
Reduction: Hydrogen gas with a palladium catalyst for nitro group reduction.
Substitution: Bromine in acetic acid for bromination of the aromatic ring.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Brominated aromatic compounds.
Scientific Research Applications
2-{4-[(4-Methylbenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[(4-Methylbenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[(4-Methylbenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine
- 2-{4-[(4-Methylbenzyl)oxy]phenyl}-4-(2-furyl)pyrimidine
- 2-{4-[(4-Methylbenzyl)oxy]phenyl}-4-(2-pyridyl)pyrimidine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the thienyl group can influence its electronic properties and reactivity, making it a valuable compound for various applications.
Biological Activity
2-{4-[(4-Methylbenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine, with the CAS number 477862-32-1, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyrimidine core substituted with a thienyl group and a phenolic ether, which may influence its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structural features of the compound may contribute to its interaction with biological targets.
Antimicrobial Activity
Studies have shown that derivatives of pyrimidine compounds often demonstrate antibacterial properties. For instance, compounds similar to this compound have been evaluated against various bacterial strains, revealing moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis .
Anticancer Potential
The compound has been investigated for its potential as an anticancer agent . In vitro studies have suggested that it may inhibit cell proliferation in cancer cell lines by inducing apoptosis and cell cycle arrest. Mechanistic studies have indicated that compounds in this class can affect the expression of proteins involved in cell cycle regulation .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are critical for cell cycle progression. For example, a related compound demonstrated significant inhibition of CDK2 and CDK9, leading to G2/M phase arrest in cancer cells .
- Binding Interactions : The compound may bind to specific enzymes or receptors, altering their activity. Studies involving molecular docking suggest that the thienyl group enhances binding affinity to certain biological targets .
Case Studies and Research Findings
Recent studies provide insights into the efficacy and safety profile of this compound:
- Anticancer Efficacy : A study highlighted a derivative's ability to inhibit tumor growth in xenograft models without significant toxicity. The compound exhibited high oral bioavailability, making it a promising candidate for further development .
- Antimicrobial Testing : Another investigation assessed the antimicrobial properties of related pyrimidine derivatives, finding that several exhibited strong inhibitory effects against target bacterial strains .
- Pharmacokinetic Studies : Research into the pharmacokinetics of similar compounds suggests favorable absorption and distribution characteristics, which are essential for therapeutic applications .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C22H18N2OS |
| CAS Number | 477862-32-1 |
| Antimicrobial Activity | Moderate to strong against S. typhi, B. subtilis |
| Anticancer Activity | Induces apoptosis; inhibits CDK activity |
| Oral Bioavailability | High |
Q & A
Basic: What are the recommended synthetic routes and optimization strategies for 2-{4-[(4-Methylbenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine?
Methodological Answer:
The synthesis of pyrimidine derivatives typically involves multi-step protocols, including nucleophilic substitution, Suzuki coupling, or condensation reactions. For example:
- Step 1 : Start with a pyrimidine core functionalized with a halogen (e.g., Cl or Br) at the 4-position. React this with 2-thienylboronic acid via Suzuki-Miyaura cross-coupling to introduce the thienyl group .
- Step 2 : Introduce the 4-[(4-methylbenzyl)oxy]phenyl moiety via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF at 80°C).
- Optimization : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions, and monitor reaction progress via TLC or HPLC. Scale-up studies suggest continuous flow reactors improve yield and reduce side products .
Data Example : Similar thieno[2,3-d]pyrimidine syntheses report yields of 70–96% under optimized conditions, with purity >95% confirmed by LC-MS .
Basic: How should researchers characterize this compound’s structure and purity?
Methodological Answer:
Combine spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substituent positions. For example, the thienyl group’s protons resonate at δ 6.8–7.4 ppm, while the 4-methylbenzyloxy group shows distinct aromatic and methyl peaks .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., expected [M+H]⁺ for C₂₂H₁₉N₂O₂S: 387.1174).
- HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .
Data Example : In analogous compounds, melting points range from 150–220°C, with deviations indicating impurities .
Basic: What preliminary biological assays are suitable for evaluating its bioactivity?
Methodological Answer:
- Antimicrobial Screening : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Thieno-pyrimidine derivatives show MIC values of 8–32 µg/mL .
- Anticancer Profiling : Test cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values for structurally similar PI3K inhibitors (e.g., GDC-0941) are <100 nM .
- Enzyme Inhibition : Screen against kinases (e.g., cFMS) using fluorescence-based assays. IC₅₀ values <1 µM suggest therapeutic potential .
Advanced: How can structure-activity relationship (SAR) studies guide its optimization?
Methodological Answer:
- Modify Substituents : Replace the 4-methylbenzyloxy group with electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
- Thienyl vs. Furyl : Compare bioactivity—thienyl groups often improve lipophilicity and binding to hydrophobic enzyme pockets .
- Data-Driven Design : Use IC₅₀ data from analogs to prioritize modifications. For example, bulky substituents at the phenyl ring reduce cytotoxicity in non-target cells .
Contradiction Analysis : While some studies report enhanced anticancer activity with electron-donating groups, others prioritize electron-withdrawing groups for kinase inhibition. Resolve by testing both in parallel assays .
Advanced: What mechanistic insights exist for its potential anticancer activity?
Methodological Answer:
- PI3K/Akt Pathway Inhibition : Similar thieno-pyrimidines inhibit PI3Kα by competing with ATP binding. Use molecular docking (e.g., AutoDock Vina) to predict interactions with the kinase domain (e.g., hydrogen bonds with Val851 and Asp841) .
- Apoptosis Induction : Measure caspase-3/7 activation via fluorometric assays. GDC-0941 analogs show 2–3-fold increases in apoptosis at 1 µM .
- Resistance Studies : Test against antimitotic-resistant cancer lines (e.g., paclitaxel-resistant MCF-7). Pyrimidine derivatives with methylthio groups overcome resistance via multi-target inhibition .
Advanced: How can computational modeling improve its pharmacokinetic profile?
Methodological Answer:
- ADMET Prediction : Use SwissADME or ADMETLab to optimize logP (target 2–4) and aqueous solubility. Introduce polar groups (e.g., -OH) to reduce logP while retaining potency .
- Metabolic Stability : Simulate CYP450 interactions (e.g., CYP3A4) with Schrödinger’s BioLuminate. Methyl groups at the benzyl position reduce oxidation susceptibility .
- Bioavailability : Apply molecular dynamics (GROMACS) to predict membrane permeability. Thienyl-pyrimidines with logD ~2.5 show >50% oral bioavailability in murine models .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Standardize Assays : Replicate conflicting studies using identical cell lines (e.g., ATCC-validated HeLa) and protocols (e.g., 48-h incubation for MTT).
- Control Variables : Compare solvent effects (DMSO vs. PBS) and purity thresholds (>95% by HPLC). Impurities <5% can skew IC₅₀ by 10-fold .
- Meta-Analysis : Pool data from kinase screens (e.g., PubChem AID 1259351) to identify consensus targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
